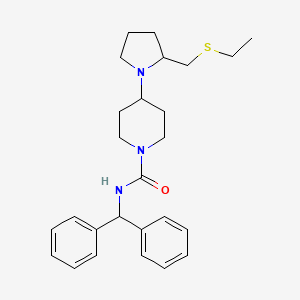
N-benzhydryl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzhydryl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, possibly from cyclic or acyclic precursors, followed by functionalization of the ring . The exact methods would depend on the specific starting materials and desired substitutions.Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which contributes to the three-dimensional structure of the molecule due to its non-planarity . The different substituents attached to the ring can lead to different stereoisomers, which can have different biological profiles .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present. The pyrrolidine ring can undergo various reactions, including those involving the nitrogen atom or the carbon atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. The pyrrolidine ring, for example, can influence the compound’s solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Anticonvulsant Activity
N-Mannich bases derived from benzhydryl pyrrolidine diones, including compounds related to N-benzhydryl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide, have been synthesized and tested for anticonvulsant properties. These compounds demonstrated effectiveness in anticonvulsant screening, with some showing higher potency and lower neurotoxicity than reference antiepileptic drugs (Rybka et al., 2016).
Molecular Interaction Studies
The molecular interaction of similar compounds with receptors, such as the CB1 cannabinoid receptor, has been studied using computational methods. This research helps understand the structural and energetic characteristics of these compounds and their potential receptor interactions (Shim et al., 2002).
Design and Synthesis of Novel Inhibitors
Compounds with structures related to N-benzhydryl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide have been designed and synthesized as potential inhibitors for various enzymes and receptors. For example, derivatives have been studied for their inhibitory activity against Mycobacterium tuberculosis GyrB (Jeankumar et al., 2013).
Farnesyl Protein Transferase Inhibitors
Similar piperidine derivatives have been explored as inhibitors of farnesyl protein transferase, showing potential for cancer treatment due to their inhibitory properties and improved pharmacokinetics (Mallams et al., 1998).
Nootropic Activity
Some derivatives of 2-oxopyrrolidines, closely related to the compound , have been synthesized and evaluated for their nootropic (cognitive enhancing) activities. These studies contribute to understanding the potential use of these compounds in enhancing cognitive functions (Valenta et al., 1994).
Anti-Angiogenic and DNA Cleavage Studies
N-substituted piperidine carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic properties and DNA cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-benzhydryl-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3OS/c1-2-31-20-24-14-9-17-29(24)23-15-18-28(19-16-23)26(30)27-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,23-25H,2,9,14-20H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPILJYWQYIYPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCN1C2CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


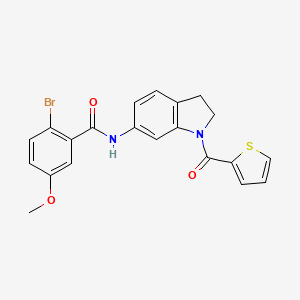
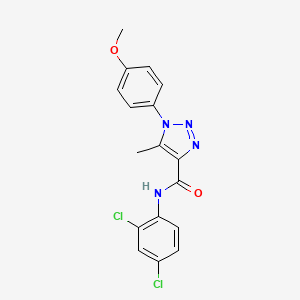
![5-(4-Benzhydrylpiperazin-1-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2817202.png)
![N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2817203.png)
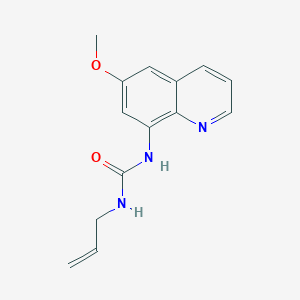
![1-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2817207.png)
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2817208.png)
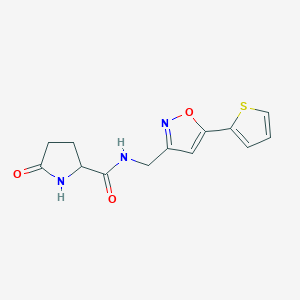
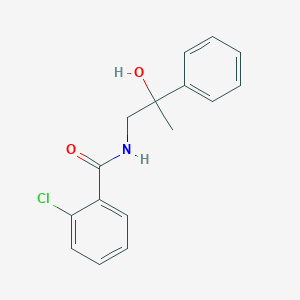
![4-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2817215.png)
![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2817216.png)
![1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2817217.png)
